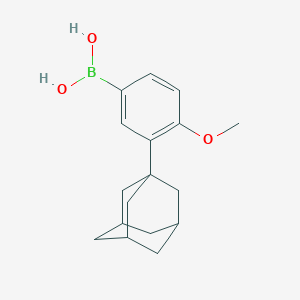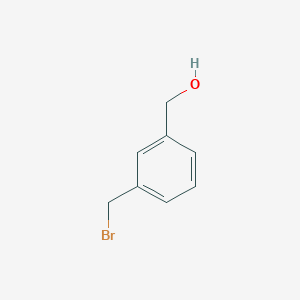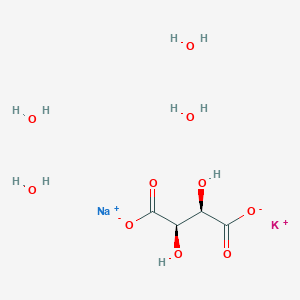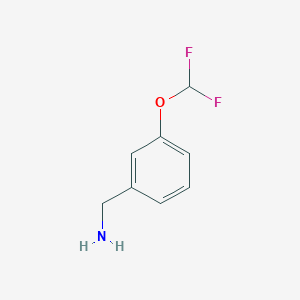
3,5-Bis(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
“3,5-Bis(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H6F6O . It has a molecular weight of 244.1338 .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)benzyl alcohol” can be represented by the InChI string: InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 .
Physical And Chemical Properties Analysis
“3,5-Bis(trifluoromethyl)benzyl alcohol” has a density of 1.4±0.1 g/cm3, a boiling point of 173.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 43.4±3.0 kJ/mol and a flash point of 97.8±0.0 °C .
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Enhancement
3,5-Bis(trifluoromethyl)benzyl alcohol has been shown to enhance the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy, which is a technique used to analyze the mass-to-charge ratio of ions .
Derivatization Reagent
This compound serves as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . Derivatization can improve the detection and quantification of analytes.
Synthesis of Covalent Organic Frameworks
A modified triazine-based covalent organic framework synthesized with 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) has been used to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
Safety and Hazards
“3,5-Bis(trifluoromethyl)benzyl alcohol” is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
3,5-Bis(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C9H6F6O . The primary target of this compound is the respiratory system . .
Mode of Action
It’s known that the compound can causerespiratory irritation . This suggests that it may interact with receptors or proteins in the respiratory system, leading to an inflammatory response.
Biochemical Pathways
Given its impact on the respiratory system , it’s plausible that it affects pathways related to inflammation and immune response.
Pharmacokinetics
Safety data sheets indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
It’s known to causeskin and eye irritation , as well as respiratory irritation . These effects suggest that the compound may trigger an inflammatory response at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl alcohol. For instance, the compound’s effects can be enhanced or mitigated depending on the exposure route (ingestion, skin contact, inhalation) and the concentration of the compound in the environment . .
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWPJOGDWRYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186389 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzyl alcohol | |
CAS RN |
32707-89-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32707-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032707894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the benefits of using 3,5-bis(trifluoromethyl)benzyl alcohol as a co-solvent in ionic liquid systems for asymmetric reduction reactions?
A1: [] The research highlights that incorporating 3,5-bis(trifluoromethyl)benzyl alcohol as a co-solvent in an ionic liquid system enhances the permeability of the substrate, 3,5-bis-trifluoromethyl acetophenone, through the cell membrane. This improved permeability leads to increased substrate solubility and reduces both substrate and product inhibition during the reaction. Consequently, the reaction efficiency is significantly improved, allowing for higher substrate concentrations and yields. The study demonstrates that the substrate concentration can be increased to 1200 mM from 50 mM, resulting in a yield improvement of 33.2% and a reduction rate in the water phase ranging from 70.4% to 93.8%, all while maintaining excellent enantioselectivity (ee > 99%).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






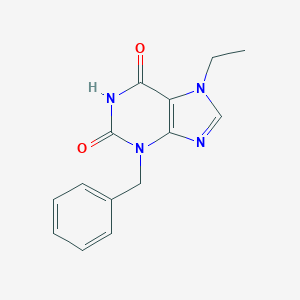
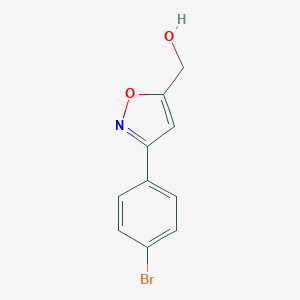
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
